![molecular formula C22H20ClN3O2 B2764389 3-(2-Chlorophenyl)-5-{1-[(1-phenylcyclopropyl)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole CAS No. 1791407-52-7](/img/structure/B2764389.png)
3-(2-Chlorophenyl)-5-{1-[(1-phenylcyclopropyl)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole
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Description
3-(2-Chlorophenyl)-5-{1-[(1-phenylcyclopropyl)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole , often referred to as oxadiazole compound , is a heterocyclic organic molecule. Its chemical structure consists of a pyrrolidine ring fused with an oxadiazole ring, along with a phenyl group and a chlorophenyl substituent. The compound exhibits intriguing pharmacological properties, making it a subject of interest in drug discovery and development .
Synthesis Analysis
Molecular Structure Analysis
The molecular formula of 3-(2-Chlorophenyl)-5-{1-[(1-phenylcyclopropyl)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole is C19H18ClN3O4 , with a molecular weight of 387.82 g/mol . The compound’s three-dimensional arrangement, bond angles, and stereochemistry play a crucial role in its biological activity.
Safety and Hazards
While the compound has shown promising pharmacological properties, safety assessments are critical. Researchers have evaluated its neurotoxicity, hepatotoxicity, and cytotoxic effects. Fortunately, 3-(2-Chlorophenyl)-5-{1-[(1-phenylcyclopropyl)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole exhibited no significant cytotoxic effects in the tested assays .
properties
IUPAC Name |
[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(1-phenylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-17-10-5-4-9-16(17)19-24-20(28-25-19)18-11-6-14-26(18)21(27)22(12-13-22)15-7-2-1-3-8-15/h1-5,7-10,18H,6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOQMCGGLKGWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2(CC2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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